1-N'-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N'-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide
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Overview
Description
1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide is a complex organic compound featuring a cyclopropane core with two distinct piperidine-based substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:
Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of Piperidine Substituents: The piperidine moieties are introduced via nucleophilic substitution reactions. The piperidine derivatives can be synthesized separately and then attached to the cyclopropane core using appropriate coupling agents.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of the substituents on the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and automated synthesis platforms for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide: Shares structural similarities with other piperidine-based compounds.
N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of substituents and the cyclopropane core, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-N'-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N'-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2/c24-21(28)23(10-11-23)22(29)27(16-15-25-12-4-1-5-13-25)18-19-7-6-14-26(17-19)20-8-2-3-9-20/h19-20H,1-18H2,(H2,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXZTJAXPCVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C4(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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